Propoxyphenyl Thiohomosildenafil is a synthetic analogue of Sildenafil, a drug used to treat erectile dysfunction. It belongs to a class of drugs called phosphodiesterase type 5 (PDE5) inhibitors. The compound has been identified as an illegal adulterant in dietary supplements marketed for enhancing libido []. Propoxyphenyl Thiohomosildenafil is not a naturally occurring compound and is primarily found in a research setting, where it is used to study the structure-activity relationships of PDE5 inhibitors and as a potential lead compound for developing new therapeutics [, , ].
Propoxyphenyl thiohomosildenafil is a synthetic compound that belongs to the class of phosphodiesterase type 5 inhibitors. It is structurally related to sildenafil, a well-known medication used primarily for the treatment of erectile dysfunction and pulmonary arterial hypertension. This compound exhibits potential therapeutic effects by enhancing blood flow and relaxing smooth muscle tissue.
The compound is synthesized in laboratories and does not occur naturally. Its synthesis is often undertaken in pharmaceutical research settings, where it is evaluated for its efficacy and safety in various biological systems.
Propoxyphenyl thiohomosildenafil is classified as:
The synthesis of Propoxyphenyl thiohomosildenafil typically involves several key steps:
The molecular structure of Propoxyphenyl thiohomosildenafil can be represented as follows:
The compound features:
Propoxyphenyl thiohomosildenafil can undergo various chemical reactions including:
These reactions are influenced by factors such as pH, temperature, and the presence of catalysts or inhibitors.
Propoxyphenyl thiohomosildenafil acts primarily by inhibiting phosphodiesterase type 5, which results in increased levels of cyclic guanosine monophosphate within smooth muscle cells. This leads to:
Studies have shown that compounds similar to Propoxyphenyl thiohomosildenafil can significantly improve erectile function in animal models, demonstrating its potential effectiveness.
Propoxyphenyl thiohomosildenafil has potential applications in:
The proliferation of sildenafil analogues in unregulated health supplements exemplifies a persistent challenge in pharmaceutical adulteration. Since sildenafil’s 1998 approval, over 46 distinct PDE-5 inhibitor analogues have been identified in global markets, with Asia reporting the highest incidence of adulterated products [6] [8]. This trend stems from structural "tuning" of the sildenafil scaffold—substitutions at the piperazine sulfonamide, ethoxy phenyl, or pyrazolopyrimidine domains generate novel entities with undocumented safety profiles [2] [6]. For instance:
Table 1: Structural Evolution of Key Sildenafil Analogues in Adulterated Products
Analog Name | Core Modification | Molecular Formula | Molecular Weight | Reported Matrix |
---|---|---|---|---|
Sildenafil | Reference compound | C₂₂H₃₀N₆O₄S | 474.59 | Pharmaceuticals |
Thiohomosildenafil | C4=O → C4=S; N-methylpiperazine → ethylpiperazine | C₂₃H₃₂N₆O₃S₂ | 504.67 | Herbal supplements |
Propoxyphenyl thiohomosildenafil | Ethoxy → propoxy; C4=O → C4=S | C₂₄H₃₄N₆O₃S₂ | 518.69 | "Men peptide" supplements |
Propoxyphenyl aildenafil | Ethoxy → propoxy; piperazine modification | - | 502.64 | Dietary supplements |
Data compiled from [2] [5] [6].
Analytical studies confirm these analogues evade routine screening due to altered chromatographic behaviors (e.g., retention time shifts in HPLC) and mass spectral profiles (e.g., m/z 519.22 for [M+H]⁺ of propoxyphenyl thiohomosildenafil vs. m/z 475.2 for sildenafil) [2] [8].
Propoxyphenyl thiohomosildenafil (C₂₄H₃₄N₆O₃S₂; MW 518.69 g/mol) epitomizes "designer" PDE-5 inhibitors engineered for illicit markets. First isolated in 2013 from herbal products marketed for "sexual enhancement," it features two critical deviations from thiohomosildenafil:
This compound’s emergence highlights sophisticated adulteration practices. In Singaporean and Vietnamese markets, it was detected in products like "Men peptide IV" and "Men peptide VI," often mislabeled as "all-natural" while containing pharmacologically active synthetic compounds [6] [8]. The structural rationale for these modifications includes:
Table 2: Detection Methods for Propoxyphenyl Thiohomosildenafil in Complex Matrices
Analytical Technique | Sample Prep | Key Identifier | LOD | Matrix |
---|---|---|---|---|
HPLC-DAD/TOF-MS | Acetonitrile:water (1:1) extraction | m/z 519.22 ([M+H]⁺); λₘₐₓ 290 nm | 0.1 μg/g | Herbal powder |
LC-Q-Exactive Orbitrap MS | Sonication; hexane cleanup | Accurate mass 518.695 Da; MS/MS fragments | 0.4 mg/kg | Soft-gel capsules |
NMR (600 MHz) | Semi-preparative HPLC isolation | δ 1.05 (t, 3H, –CH₂CH₃); δ 4.15 (t, 2H, –OCH₂–) | - | Dietary supplements |
Data derived from [2] [6] [8].
Pharmacologically, propoxyphenyl thiohomosildenafil’s PDE-5 inhibition remains inferred from structural homology—no in vivo efficacy or selectivity data exists publicly. Its presence underscores a dangerous trend: consumers unknowingly ingest biologically active analogues with uncharacterized pharmacokinetics and drug interaction risks [2] [6] [10].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: